molecular formula C20H20N2O3 B7689379 N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-m-tolyl-acetamide

N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-m-tolyl-acetamide

Cat. No.: B7689379
M. Wt: 336.4 g/mol
InChI Key: OHDJDJUSSGIKQA-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-m-tolyl-acetamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-m-tolyl-acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Methoxylation and Hydroxylation: The quinoline core is then functionalized with methoxy and hydroxy groups through electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the reaction of the functionalized quinoline with m-tolyl acetamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-m-tolyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of a quinolinone derivative.

    Reduction: Formation of a quinoline alcohol derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-m-tolyl-acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-m-tolyl-acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-phenylnicotinamide
  • N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-(2-methoxyphenyl)propionamide

Uniqueness

N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-m-tolyl-acetamide is unique due to its specific substitution pattern on the quinoline core, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-5-4-6-17(9-13)22(14(2)23)12-16-10-15-11-18(25-3)7-8-19(15)21-20(16)24/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDJDJUSSGIKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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